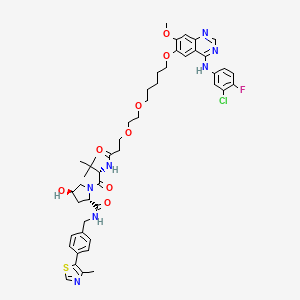

Gefitinib-based PROTAC 3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICKHWYZMNLEPJ-TZSMONEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57ClFN7O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

934.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Gefitinib-based PROTAC 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of specific mutant forms of the Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, it represents a novel therapeutic strategy to overcome resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and key experimental protocols related to this compound.

Core Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate mutant EGFR. The molecule consists of three key components:

-

A Gefitinib moiety: This acts as the warhead, binding to the kinase domain of EGFR.

-

A von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand: This recruits the VHL E3 ligase.

-

A flexible linker: This connects the Gefitinib and VHL ligand components.

The mechanism of action unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to a mutant EGFR protein and the VHL E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target EGFR protein.

-

Proteasomal Degradation: The poly-ubiquitinated EGFR is then recognized and degraded by the 26S proteasome.

-

Recycling: After inducing degradation, this compound is released and can bind to another target protein, continuing its catalytic cycle.

This targeted degradation approach offers a significant advantage over simple inhibition, as it leads to the complete removal of the oncogenic protein, potentially preventing the development of resistance.

Signaling Pathway Diagram

Caption: Mechanism of this compound-mediated degradation of mutant EGFR.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following tables summarize key data regarding its degradation capability and impact on cell viability.

| Cell Line | EGFR Mutation | DC50 (nM) | Reference |

| HCC827 | Exon 19 deletion | 11.7 | [1][2][3][4] |

| H3255 | L858R | 22.3 | [1][2][3][4] |

| Table 1: Degradation Capability (DC50) of this compound. |

| Compound | Cell Line | IC50 (µM) | Reference |

| Gefitinib | H1299 | 6.56 ± 1.07 | [5] |

| Gefitinib-based PROTAC | H1299 | 19.92 ± 1.08 | [5] |

| Table 2: Anti-proliferative Activity (IC50) of a Gefitinib-based PROTAC. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

Western Blot for EGFR Degradation

This protocol is used to quantify the reduction in EGFR protein levels following treatment with this compound.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of EGFR degradation.

Methodology

-

Cell Culture and Treatment:

-

Plate NSCLC cells (e.g., HCC827, H3255) in 6-well plates.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against EGFR overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to normalize protein levels.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize EGFR band intensity to the loading control.

-

Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound.

-

-

MTT Incubation:

-

After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration.

-

In Vivo Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Methodology

-

Cell Implantation:

-

Subcutaneously inject NSCLC cells (e.g., HCC827) into the flank of immunodeficient mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until tumors reach a palpable size.

-

Randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., intraperitoneally) at a specified dose and schedule.

-

Administer vehicle to the control group.

-

-

Tumor Measurement and Body Weight Monitoring:

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze tumor weight and perform pharmacodynamic studies (e.g., Western blot for EGFR levels in tumor tissue).

-

Calculate tumor growth inhibition (TGI).

-

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the Gefitinib analog, the linker, and the VHL ligand. A representative synthetic scheme is outlined below, based on the synthesis of similar Gefitinib-based PROTACs.

Synthetic Scheme Diagram

Caption: General synthetic route for this compound.

A detailed, step-by-step synthesis would involve the protection of reactive functional groups, coupling reactions (e.g., amide bond formation), and subsequent deprotection steps to yield the final product. Purification at each step is typically performed using techniques such as column chromatography. The precise reagents and reaction conditions would be specific to the chosen linker and the exact synthetic strategy employed. For a detailed protocol, it is recommended to consult the supplementary information of the primary research articles.

Conclusion

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to overcome the limitations of traditional EGFR inhibitors. Its ability to selectively induce the degradation of mutant EGFR highlights the potential of PROTAC technology in cancer therapy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this exciting field.

References

Technical Guide: Formation and Characterization of the Gefitinib-based PROTAC 3 Ternary Complex with VHL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the formation of the ternary complex involving Gefitinib-based PROTAC 3, the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and the Epidermal Growth Factor Receptor (EGFR). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes critical pathways and workflows.

Introduction to PROTAC-mediated EGFR Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-driven inhibition to event-driven degradation.[1] These molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.[2][3][4]

This compound is a specialized PROTAC designed to target EGFR, a receptor tyrosine kinase frequently mutated in non-small-cell lung cancer (NSCLC).[1][5] It comprises the EGFR inhibitor Gefitinib linked to a ligand for the VHL E3 ligase.[6][7][8] The cornerstone of its mechanism is the formation of a key intermediate species: the EGFR-PROTAC-VHL ternary complex.[9][10][11] The stability and formation kinetics of this complex are critical determinants of the PROTAC's efficacy and selectivity.[12]

Mechanism of Action: The Ternary Complex

The degradation of EGFR by this compound is a catalytic process mediated by the formation of the ternary complex.[13] Once inside the cell, the PROTAC engages in a multi-step process that ultimately leads to the elimination of the target protein.[2][14]

-

Binary Complex Formation : The PROTAC, with its two distinct warheads, can independently bind to either the EGFR protein or the VHL E3 ligase complex, forming two separate binary complexes.[14]

-

Ternary Complex Assembly : The binary complexes then recruit the corresponding third partner, assembling the key EGFR-PROTAC-VHL ternary complex. The formation of this complex brings the target protein into close proximity with the E3 ligase machinery.[15]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of EGFR.[3]

-

Proteasomal Degradation : The poly-ubiquitinated EGFR is recognized and degraded by the 26S proteasome.[16] The PROTAC molecule is not degraded and is released to engage another target protein, enabling its catalytic action.[4]

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by its ability to induce degradation, typically measured as the DC50 (concentration for 50% degradation). The binding affinities of the PROTAC to its target and E3 ligase, both individually (binary) and together (ternary), are crucial for rational design. While specific biophysical data for "PROTAC 3" is limited in publicly available literature, data for its cellular activity and for a more potent, structurally related Gefitinib-VHL degrader (MS39) provide valuable context.[5]

Table 1: Cellular Degradation Potency of this compound

| Cell Line | EGFR Mutation | DC50 (nM) | Reference |

| HCC827 | exon 19 del | 11.7 | [6][7][8] |

| H3255 | L858R | 22.3 | [6][7][8] |

This data demonstrates potent degradation of mutant EGFR, with no degradation of wild-type EGFR observed at concentrations up to 10 µM.

Table 2: Comparative Binary Binding Affinities of a Gefitinib-based VHL-recruiting PROTAC (MS39)

| Component | Binding Partner | Kd (nM) | Reference |

| Gefitinib | EGFR WT | 1.1 ± 2 | [5] |

| Gefitinib | EGFR L858R | 0.8 ± 2 | [5] |

| MS39 (Degrader) | EGFR WT | 11 ± 3 | [5] |

| MS39 (Degrader) | EGFR L858R | 12 ± 7 | [5] |

This data for a similar degrader shows that conjugation to a VHL ligand can slightly weaken the binary binding affinity to the primary target compared to the parent inhibitor, a common observation in PROTAC design.[5]

Experimental Protocols

Characterizing the formation of the ternary complex and its downstream effects requires a combination of biophysical and cellular assays.

SPR is a powerful label-free technique to measure the binding kinetics (kon, koff) and affinity (KD) of binary and ternary complexes in real-time.[4][17][18] An SPR-derived cooperativity factor (α) can be calculated, which often correlates with cellular degradation efficacy.[12][19]

Objective: To determine the KD and dissociation half-life of the EGFR-PROTAC-VHL complex.

Materials:

-

SPR instrument and sensor chips (e.g., SA or NTA chip).

-

Recombinant biotinylated VHL-ElonginB-ElonginC (VCB) complex.

-

Recombinant EGFR kinase domain (wild-type or mutant).

-

This compound.

-

Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4).[20]

Protocol Outline:

-

Immobilization: Immobilize the biotinylated VCB complex onto a streptavidin (SA) sensor chip to a level of ~100-200 response units (RU).[20][21]

-

Binary Binding (PROTAC to VHL): Flow serial dilutions of the PROTAC over the VCB-immobilized surface to determine the binary binding affinity (KDVHL).

-

Ternary Complex Binding: Prepare solutions containing a fixed, saturating concentration of the EGFR kinase domain mixed with serial dilutions of the PROTAC.

-

Injection: Inject the EGFR-PROTAC mixtures over the VCB-immobilized surface. A binding response indicates the formation of the ternary complex.[12]

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the ternary complex affinity (KDTernary).

-

Cooperativity Calculation: Calculate the cooperativity factor α = KDVHL / KDTernary. An α > 1 indicates positive cooperativity, where the binding of EGFR to the PROTAC-VHL binary complex is stronger than the PROTAC binding to VHL alone.[12]

Western blotting is the standard method to quantify the reduction in total target protein levels following PROTAC treatment.[16]

Objective: To determine the DC50 and Dmax (maximum degradation) of this compound in cancer cell lines.

Materials:

-

NSCLC cell lines (e.g., HCC827, H3255).

-

Cell culture reagents, DMSO.

-

This compound.

-

Lysis buffer (e.g., RIPA) with protease/phosphatase inhibitors.

-

Antibodies: Primary antibodies against total EGFR and a loading control (e.g., GAPDH, β-actin); HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blot equipment.

-

Chemiluminescence substrate and imaging system.

Protocol Outline:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).[6]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Detection and Analysis:

-

Apply chemiluminescent substrate and capture the signal with an imager.[16]

-

Quantify band intensities using densitometry software. Normalize the EGFR signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.[16]

-

Conclusion

The successful design and optimization of this compound and other EGFR degraders hinge on a deep understanding of the EGFR-PROTAC-VHL ternary complex. The formation, stability, and conformation of this complex directly influence the efficiency and selectivity of target protein degradation. A multi-faceted approach combining quantitative biophysical assays like SPR with robust cellular degradation assays is essential for characterizing these next-generation therapeutics. The data indicates that this compound potently and selectively degrades clinically relevant EGFR mutants, validating the utility of the PROTAC modality for overcoming challenges associated with traditional kinase inhibitors.

References

- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. o2hdiscovery.co [o2hdiscovery.co]

- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. selleckchem.com [selleckchem.com]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aragen.com [aragen.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 21. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]

The Structural Basis of Mutant-Selective EGFR Degradation by Gefitinib-Based PROTAC 3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide delves into the structural and functional intricacies of Gefitinib-based PROTACs, with a particular focus on "PROTAC 3" and its more potent successor, MS39. These heterobifunctional molecules are engineered to selectively induce the degradation of oncogenic epidermal growth factor receptor (EGFR) mutants, a key driver in non-small cell lung cancer (NSCLC), by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document provides a comprehensive overview of the available structural insights, quantitative biochemical and cellular data, and detailed experimental protocols relevant to the study of this promising class of targeted protein degraders. While an experimentally determined three-dimensional structure of the EGFR-PROTAC-VHL ternary complex remains to be elucidated, this guide synthesizes the current understanding of the structural determinants of its activity and selectivity.

Introduction: Targeting Mutant EGFR with PROTACs

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Activating mutations in the EGFR gene, such as the exon 19 deletion (Del19) and the L858R point mutation, are well-established oncogenic drivers in a significant subset of NSCLC patients.[1] First-generation EGFR tyrosine kinase inhibitors (TKIs), like Gefitinib, have shown clinical efficacy but are often limited by the development of drug resistance.[1]

PROTACs offer an alternative therapeutic strategy by inducing the degradation of the target protein rather than just inhibiting its enzymatic activity.[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]

Gefitinib-based PROTACs leverage the high binding affinity of Gefitinib for mutant EGFR to selectively target these oncogenic proteins for degradation. "Gefitinib-based PROTAC 3" and the subsequently developed MS39 (also known as compound 6) are prominent examples of such degraders that recruit the VHL E3 ligase to mutant EGFR.[2][3][4]

Quantitative Data Presentation

The efficacy of Gefitinib-based EGFR PROTACs has been quantified through various biochemical and cellular assays. The following tables summarize the key performance indicators for "PROTAC 3" and its more potent analogue, MS39.

Table 1: Cellular Degradation Potency (DC50) of Gefitinib-Based PROTACs

| PROTAC | Cell Line | EGFR Mutation | DC50 (nM) | Reference(s) |

| This compound | HCC827 | Exon 19 deletion | 11.7 | [3][4][5] |

| H3255 | L858R | 22.3 | [3][4][5] | |

| MS39 (compound 6) | HCC827 | Exon 19 deletion | 5.0 | |

| H3255 | L858R | 3.3 |

Table 2: Binding Affinity (Kd) of MS39 to EGFR

| Compound | EGFR Variant | Kd (nM) | Reference(s) |

| Gefitinib | Wild-Type | 1.1 ± 2 | [2] |

| L858R Mutant | 0.8 ± 2 | [2] | |

| MS39 (compound 6) | Wild-Type | 11 ± 3 | [2] |

| L858R Mutant | 12 ± 7 | [2] |

Table 3: Maximum Degradation (Dmax) of MS39

| PROTAC | Cell Line | EGFR Mutation | Dmax | Reference(s) |

| MS39 (compound 6) | HCC-827 & H3255 | Exon 19 del & L858R | > 95% | [2] |

Structural Biology Insights

A cornerstone of understanding PROTAC mechanism of action is the visualization of the ternary complex. However, to date, no experimental structure (X-ray crystallography or cryo-EM) of a Gefitinib-based PROTAC in complex with EGFR and VHL has been deposited in the Protein Data Bank.

Despite the lack of a high-resolution structure, mechanistic studies have provided valuable insights into the structural basis for the observed selectivity of these PROTACs for mutant EGFR. It is understood that the conformational changes induced by the oncogenic mutations in EGFR likely create a more favorable interface for the formation of a stable and productive ternary complex with the Gefitinib-based PROTAC and the VHL E3 ligase. This enhanced stability of the ternary complex is a critical determinant for efficient ubiquitination and subsequent degradation of the mutant receptor, while the wild-type EGFR does not form a similarly stable complex, thus sparing it from degradation.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Degradation of EGFR Signaling Pathway

Gefitinib-based PROTACs induce the degradation of mutant EGFR, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.

References

- 1. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Gefitinib-based PROTAC 3: Linker Design and Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design, chemistry, and biological evaluation of Gefitinib-based PROTAC 3, a potent degrader of the Epidermal Growth Factor Receptor (EGFR). This document delves into the critical aspects of its linker design, chemical synthesis, and the experimental protocols required for its characterization, offering valuable insights for researchers in the field of targeted protein degradation.

Introduction to Gefitinib-based PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Gefitinib, a potent inhibitor of EGFR, serves as the POI-binding ligand in this class of PROTACs, directing them to degrade EGFR, a key driver in many cancers.[3] this compound specifically recruits the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of mutant forms of EGFR.[4]

Linker Design and Chemistry of this compound

The linker is a critical component of a PROTAC molecule, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[5]

The full chemical name of this compound is (2S,4R)-1-((S)-2-(3-(2-((5-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)pentyl)oxy)ethoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.[6] An analysis of its structure reveals a flexible polyethylene glycol (PEG)-based linker. The choice of a PEG-based linker often aims to improve solubility and pharmacokinetic properties. The length and composition of the linker are optimized to ensure the proper orientation and proximity of EGFR and VHL within the ternary complex to facilitate efficient ubiquitination.[5]

The design of the linker in Gefitinib-based PROTACs is a result of empirical optimization, where various linker lengths and compositions are synthesized and tested to identify the most potent degrader.[5] Studies on other VHL-recruiting PROTACs have shown that linker composition can significantly impact cell permeability, with considerations for intramolecular hydrogen bonding and the shielding of polar surface area being important factors.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a related, more potent Gefitinib-based PROTAC (compound 6, MS39) for comparison.

| Compound | Target | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation(s) |

| This compound | Mutant EGFR (exon 19 del) | VHL | HCC827 | 11.7 | >90 | [4] |

| Mutant EGFR (L858R) | VHL | H3255 | 22.3 | >90 | [4] | |

| Compound 6 (MS39) | Mutant EGFR (exon 19 del) | VHL | HCC827 | 5.0 | >95 | [8] |

| Mutant EGFR (L858R) | VHL | H3255 | 3.3 | >95 | [8] |

Experimental Protocols

Synthesis of a Representative Gefitinib-based PROTAC

While the exact, step-by-step synthesis of this compound is proprietary, a representative synthesis of a similar Gefitinib-based PROTAC with a VHL ligand can be outlined based on published methodologies.[9] This typically involves a convergent synthetic strategy.

Protocol:

-

Synthesis of the Linker-Gefitinib Moiety:

-

Modify Gefitinib at a solvent-exposed position, often by replacing the morpholine group with a piperazine group to provide a reactive site for linker attachment.[8]

-

Synthesize a linker with a reactive group at one end (e.g., a carboxylic acid or an alkyl halide) and a protecting group at the other.

-

Couple the linker to the modified Gefitinib via an amide bond formation or nucleophilic substitution reaction.

-

Deprotect the other end of the linker to prepare for conjugation with the E3 ligase ligand.

-

-

Synthesis of the VHL Ligand:

-

The VHL ligand, a hydroxyproline derivative, is typically synthesized through a multi-step process.

-

-

Final Coupling Reaction:

-

Couple the Linker-Gefitinib moiety to the VHL ligand via an amide bond formation to yield the final PROTAC molecule.

-

Purify the final product using techniques such as high-performance liquid chromatography (HPLC).

-

Western Blotting for EGFR Degradation

This protocol details the steps to assess the degradation of EGFR in cancer cell lines following treatment with a Gefitinib-based PROTAC.[10][11]

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCC827 or H3255) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Gefitinib-based PROTAC (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EGFR (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the EGFR signal to the loading control.

-

Calculate the percentage of EGFR degradation relative to the vehicle-treated control.

-

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of the Gefitinib-based PROTAC on cell viability.[12]

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

-

MTT Incubation:

-

After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Mandatory Visualizations

References

- 1. portlandpress.com [portlandpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy (2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | >98% [smolecule.com]

- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Evaluation of Gefitinib-based PROTAC 3 in Non-Small Cell Lung Cancer (NSCLC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib have shown initial efficacy, the development of acquired resistance often limits their long-term clinical benefit. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome such resistance by inducing the degradation of the target protein rather than merely inhibiting it.[1][2]

This technical guide provides an in-depth overview of the preclinical evaluation of Gefitinib-based PROTAC 3 , a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate mutant EGFR proteins. This molecule is composed of the EGFR inhibitor Gefitinib, which binds to the target protein, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

Mechanism of Action of this compound

Unlike traditional occupancy-driven inhibitors, this compound acts as a catalyst for degradation. The molecule facilitates the formation of a ternary complex between the mutant EGFR protein and the VHL E3 ligase. This induced proximity triggers the poly-ubiquitination of EGFR by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released to engage another target protein, enabling it to catalytically eliminate the oncogenic driver.[1][5]

Quantitative Preclinical Data

This compound has demonstrated potent and selective degradation of clinically relevant EGFR mutants in NSCLC cell lines. The key quantitative metrics are summarized below.

| Parameter | Cell Line | EGFR Mutation | Value | Citation(s) |

| DC₅₀ ¹ | HCC827 | Exon 19 Deletion | 11.7 nM | [3][4] |

| DC₅₀ ¹ | H3255 | L858R | 22.3 nM | [3][4] |

| Selectivity | Various | Wild-Type (WT) | No degradation observed up to 10 µM | [4] |

¹DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to induce 50% degradation of the target protein.

Notably, specific IC₅₀ (half-maximal inhibitory concentration) values for cell proliferation and in vivo efficacy data for this compound are not detailed in the currently available literature. Preclinical studies on other Gefitinib-based PROTACs, such as P-G, have shown significant tumor growth suppression in xenograft models, highlighting the potential of this drug class.[6]

Key Signaling Pathways

EGFR Signaling in NSCLC

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival. In NSCLC, activating mutations lead to constitutive activation of these pathways, driving tumorigenesis. The two primary pathways are:

-

PI3K-AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Stimulates cell proliferation and division.

By inducing the degradation of EGFR, PROTAC 3 effectively shuts down these oncogenic signaling cascades.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the preclinical evaluation of this compound.

Cell Lines and Culture

-

Cell Lines: HCC827 (human NSCLC, EGFR exon 19 deletion) and H3255 (human NSCLC, EGFR L858R mutation) are utilized.

-

Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

Western Blot for EGFR Degradation

This assay quantifies the reduction in EGFR protein levels following PROTAC treatment.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).[3]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[5]

-

Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[5]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody against total EGFR (e.g., 1:1000 dilution). A loading control antibody (e.g., GAPDH or β-actin) should also be used.[7]

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[5]

-

Analysis: Quantify band intensities using densitometry software. Normalize EGFR levels to the loading control to determine the percentage of degradation relative to the DMSO control.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells to determine the effect of the PROTAC on cell viability and proliferation.

-

Cell Seeding: Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include wells with untreated cells and medium-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9][10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Analysis: Subtract the background absorbance (medium-only wells) and calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PROTAC in an animal model.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), typically 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]

-

Tumor Implantation: Harvest NSCLC cells (e.g., HCC827) during their logarithmic growth phase. Subcutaneously inject a suspension of 1-5 million cells in sterile PBS or Matrigel into the flank of each mouse.[8][12]

-

Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.[8]

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the PROTAC (e.g., via intraperitoneal injection or oral gavage) according to a defined dosing schedule. The control group receives a vehicle solution.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm in vivo target degradation).

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle control groups to determine the therapeutic efficacy (e.g., Tumor Growth Inhibition, TGI).

References

- 1. PROTAC therapy as a new targeted therapy for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Gefitinib-based PROTAC® 3 | Active Degraders | Tocris Bioscience [tocris.com]

- 5. benchchem.com [benchchem.com]

- 6. A pomalidomide-based gefitinib PROTAC degrader effectively inhibits lung cancer progression in EGFR-TKIs-acquired resistant models by targeting EGFR degradation and ETFA-mediated ATP generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. benchchem.com [benchchem.com]

Overcoming Gefitinib Resistance: A Technical Guide to Gefitinib-Based PROTAC 3

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib, presents a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). This guide provides an in-depth technical overview of how a novel therapeutic modality, Gefitinib-based PROTAC 3, circumvents these resistance mechanisms. By co-opting the cell's natural protein disposal system, this proteolysis-targeting chimera offers a promising strategy to eliminate the entire EGFR protein, thereby addressing resistance mutations and the scaffolding functions of the receptor.

The Challenge of Gefitinib Resistance

Gefitinib, a first-generation EGFR TKI, functions by competitively binding to the ATP-binding site of the EGFR kinase domain, which inhibits downstream signaling pathways crucial for cell proliferation and survival.[1] However, the clinical efficacy of gefitinib is often limited by the development of acquired resistance. The most common mechanism of resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This mutation increases the receptor's affinity for ATP, which reduces the potency of gefitinib.[2][3] While third-generation TKIs like osimertinib were developed to target the T790M mutation, further resistance can arise through mutations such as C797S, which blocks the covalent binding of these inhibitors.[2][3]

Beyond kinase-dependent signaling, EGFR also possesses non-enzymatic scaffolding functions, which can contribute to drug resistance by activating other signaling pathways.[2] Traditional inhibitors, which only block the kinase activity, leave the protein intact, allowing these scaffolding functions to persist.

PROTAC Technology: A New Paradigm in Targeted Therapy

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1][4] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.

This compound: Mechanism of Action

This compound is a pioneering molecule developed by the Crews lab that leverages the potent and selective binding of gefitinib to EGFR.[2] It is comprised of gefitinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5] By inducing the proximity of EGFR to the VHL E3 ligase, PROTAC 3 triggers the polyubiquitination and subsequent proteasomal degradation of the entire EGFR protein.[2]

This degradation-based approach offers several advantages over traditional inhibition:

-

Overcoming Resistance Mutations: By eliminating the entire EGFR protein, PROTAC 3 is effective against gefitinib-resistant mutations like T790M, as the presence of the mutated protein is no longer a factor.[2]

-

Eliminating Scaffolding Functions: The degradation of EGFR removes its non-enzymatic scaffolding capabilities, preventing the activation of alternative signaling pathways that can contribute to resistance.[2]

-

Enhanced Potency: The catalytic nature of PROTACs can lead to a more profound and sustained downstream effect compared to stoichiometric inhibitors.

Caption: Mechanism of this compound.

Quantitative Data Summary

The efficacy of this compound and other related compounds has been evaluated in various NSCLC cell lines harboring different EGFR mutations. The following tables summarize the key quantitative data.

Table 1: Degradation Potency (DC50) of Gefitinib-Based PROTACs

| Compound | Cell Line | EGFR Mutation | DC50 (nM) | E3 Ligase Recruited | Reference |

| PROTAC 3 | HCC827 | exon 19 del | 11.7 | VHL | [5] |

| PROTAC 3 | H3255 | L858R | 22.3 | VHL | [5] |

DC50: Half-maximal degradation concentration.

Table 2: Anti-proliferative Activity (IC50) of Gefitinib-Based PROTACs

| Compound | Cell Line | EGFR Mutation | IC50 (nM) | Reference |

| Gefitinib | HCC827 | exon 19 del | 8 | [2] |

| PROTAC 3 | HCC827 | exon 19 del | 23 | [2] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: HCC827 (EGFR exon 19 deletion) and H3255 (EGFR L858R mutation) human NSCLC cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of EGFR protein following treatment with PROTAC 3.

-

Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and collect the lysate.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the band intensities, and EGFR levels are normalized to the loading control.

Caption: Western Blotting Experimental Workflow.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound or control compounds to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well.

-

Signal Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Analysis

This compound-mediated degradation of EGFR leads to the downregulation of its downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Caption: EGFR Signaling and Inhibition by PROTAC 3.

Conclusion

This compound represents a significant advancement in the strategy to combat EGFR TKI resistance. By inducing the degradation of the entire EGFR protein, it not only overcomes resistance mutations but also eliminates the non-catalytic functions of the receptor. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working to advance this promising therapeutic approach. Further development and optimization of EGFR-targeting PROTACs hold the potential to provide durable clinical benefits for patients with NSCLC who have developed resistance to current therapies.

References

A Technical Guide to the Selectivity of Gefitinib-based PROTAC 3 for Mutant EGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and proliferation.[1] Activating mutations in the EGFR gene are key oncogenic drivers in a significant subset of non-small cell lung cancers (NSCLC).[2][3] First-generation tyrosine kinase inhibitors (TKIs), such as Gefitinib, effectively target these mutant forms of EGFR.[4] However, the development of acquired resistance, often through secondary mutations like T790M, limits their long-term efficacy.[5][6]

Proteolysis-targeting chimera (PROTAC) technology offers a novel therapeutic strategy to overcome these limitations.[1][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[8] They achieve this by hijacking the cell's natural ubiquitin-proteasome system (UPS).[7] This guide focuses on a specific VHL-recruiting, Gefitinib-based PROTAC, known as PROTAC 3 , and provides a detailed overview of its mechanism, selectivity for mutant EGFR, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PROTAC-Mediated Degradation

Gefitinib-based PROTAC 3 is a bifunctional molecule composed of three key components: a ligand that binds to the EGFR protein (derived from Gefitinib), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[9][10] The molecule functions by inducing proximity between mutant EGFR and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the EGFR protein. The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cell.[1][11]

Quantitative Selectivity and Potency Data

A key advantage of PROTAC 3 is its high selectivity for degrading mutant forms of EGFR while sparing the wild-type (WT) protein. This selectivity is crucial for minimizing off-target effects and potential toxicity. The degradation efficiency is quantified by the DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein.

| Cell Line | EGFR Mutation Status | DC50 Value (nM) | Selectivity Profile |

| HCC827 | Exon 19 Deletion | 11.7[9][10][11][12] | Potent degradation |

| H3255 | L858R Point Mutation | 22.3[9][10][11][12] | Potent degradation |

| Various | Wild-Type (WT) | >10,000 | No significant degradation observed at concentrations up to 10 µM |

Inhibition of Downstream Signaling Pathways

By inducing the degradation of mutant EGFR, PROTAC 3 effectively shuts down the downstream signaling cascades that drive cancer cell proliferation and survival.[11][13] The constitutive activation of mutant EGFR typically leads to the hyperactivation of two primary pathways: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[3][4] PROTAC 3-mediated degradation of EGFR leads to a sustained inhibition of the phosphorylation of key downstream effectors like AKT and ERK.[11]

Key Experimental Protocols

The assessment of a PROTAC's efficacy and selectivity relies on a set of core laboratory techniques. The following protocols provide a framework for quantifying EGFR degradation and its subsequent effect on cell viability.

Protocol for Western Blotting to Quantify EGFR Degradation

This protocol is essential for directly measuring the reduction in EGFR protein levels following PROTAC treatment.[1]

-

Cell Culture and Treatment: Plate NSCLC cells (e.g., HCC827, H3255) and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 24-72 hours.[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[1][14] Scrape the cells, collect the lysate, and clarify it by centrifugation at ~14,000 x g for 15 minutes at 4°C.[1]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and denature at 95°C for 5-10 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[1] For a large protein like EGFR (~175 kDa), ensure transfer conditions are optimized (e.g., wet transfer at 100V for 90 minutes at 4°C).[1][15]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against total EGFR (e.g., 1:1000 dilution) overnight at 4°C.[1] A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.[1]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]

-

-

Detection and Analysis: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.[1] Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.

Protocol for Cell Viability Assay

This protocol measures the functional consequence of EGFR degradation on cancer cell proliferation. Assays like MTT, CCK-8, or CellTiter-Glo are commonly used.[8][16]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PROTAC 3 for a specified period (e.g., 72 hours). Include a vehicle control and a positive control (e.g., Gefitinib).

-

Assay Procedure (Example using MTT):

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Conclusion

This compound demonstrates potent and highly selective degradation of clinically relevant EGFR mutants, including exon 19 deletion and the L858R activating mutation.[9] Its ability to spare wild-type EGFR suggests a favorable therapeutic window, potentially reducing the side effects associated with non-selective EGFR inhibition. By effectively removing the oncogenic driver protein, PROTAC 3 provides sustained inhibition of downstream pro-survival signaling pathways. This targeted protein degradation approach represents a promising strategy to overcome the challenge of acquired resistance to traditional EGFR inhibitors in non-small cell lung cancer.[7][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Critical Role of VHL E3 Ligase in the Activity of Gefitinib-Based PROTAC 3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide delves into the intricate role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of action of Gefitinib-based PROTAC 3, a potent degrader of the Epidermal Growth Factor Receptor (EGFR). By conjugating the EGFR inhibitor Gefitinib to a VHL-recruiting ligand, this PROTAC effectively induces the degradation of specific mutant forms of EGFR, offering a promising strategy to overcome drug resistance in cancer therapy. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing PROTAC activity, and a summary of its degradation efficacy.

Introduction to this compound

This compound is a heterobifunctional molecule that links Gefitinib, a potent inhibitor of the EGFR tyrosine kinase, to a small molecule ligand that binds to the VHL E3 ubiquitin ligase.[1] This design allows the PROTAC to act as a molecular bridge, bringing EGFR into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules to the EGFR protein, marking it for degradation by the 26S proteasome.[1][2] A key advantage of this approach is the selective degradation of mutant EGFR, such as those with exon 19 deletions or the L858R mutation, while sparing the wild-type (WT) form of the receptor.[3]

The Ubiquitin-Proteasome System and the Role of VHL E3 Ligase

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation. It involves a three-step enzymatic cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.

The VHL protein is the substrate-recognition component of the Cul2-RING E3 ubiquitin ligase complex. In the context of this compound, the VHL ligand moiety of the PROTAC recruits the VHL E3 ligase complex to the EGFR protein, which is bound by the Gefitinib moiety. This hijacking of the VHL E3 ligase is the central event that triggers the subsequent ubiquitination and degradation of EGFR.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various studies, demonstrating its potent and selective degradation of mutant EGFR.

| Parameter | Cell Line | EGFR Mutation | Value | Reference |

| DC50 | HCC827 | Exon 19 deletion | 11.7 nM | |

| DC50 | H3255 | L858R | 22.3 nM | |

| Dmax | HCC827 | Exon 19 deletion | >95% | [4] |

| Dmax | H3255 | L858R | >95% | [4] |

| Selectivity | Various | Wild-Type EGFR | No degradation up to 10 µM |

Table 1: Degradation Efficacy of this compound. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum degradation observed.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and the Impact of Degradation

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers multiple downstream signaling cascades that regulate cell proliferation, survival, and migration. The two primary pathways are the RAS/RAF/MAPK and the PI3K/AKT/mTOR pathways. By inducing the degradation of EGFR, this compound effectively shuts down these pro-survival signals.

Caption: EGFR signaling pathways leading to cell proliferation and survival.

Mechanism of Action of this compound

The core of this compound's activity lies in its ability to form a ternary complex with EGFR and the VHL E3 ligase. This induced proximity is the critical step for subsequent ubiquitination and proteasomal degradation.

Caption: Mechanism of VHL-recruited, PROTAC-mediated EGFR degradation.

Experimental Workflow for Assessing PROTAC Activity

A series of in vitro experiments are essential to characterize the activity of this compound. The general workflow involves cell culture, treatment with the PROTAC, and subsequent analysis of protein levels and cellular effects.

Caption: General experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Western Blotting for EGFR Degradation

This protocol is used to quantify the levels of EGFR protein in cells following treatment with this compound.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCC827 or H3255) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against EGFR (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-actin, 1:5000) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and image with a chemiluminescence imager.

-

Quantify band intensities using densitometry software.

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the formation of the EGFR-PROTAC-VHL ternary complex.

-

Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose beads.

-

Incubate the lysates with an antibody against VHL or a control IgG overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads multiple times with Co-IP buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluates by Western blotting using antibodies against EGFR and VHL to detect their co-precipitation.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ubiquitination of EGFR induced by the PROTAC.

-

Reaction Setup:

-

Combine recombinant E1, E2 (e.g., UBE2D2), ubiquitin, ATP, purified EGFR, and the VHL E3 ligase complex in an assay buffer.

-

Add varying concentrations of this compound.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and heating.

-

-

Detection:

-

Analyze the reaction products by Western blotting using an anti-EGFR antibody. The appearance of a high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of EGFR.

-

Conclusion

The VHL E3 ligase plays an indispensable role in the activity of this compound. By effectively hijacking this cellular machinery, the PROTAC induces the targeted degradation of oncogenic mutant EGFR. This mechanism of action offers a powerful strategy to overcome the limitations of traditional EGFR inhibitors, particularly in the context of acquired drug resistance. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of VHL-recruiting PROTACs as a promising new class of anti-cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of EGFR Degradation by Gefitinib-Based PROTAC 3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to evaluate the efficacy of Gefitinib-based PROTAC 3 in inducing the degradation of the Epidermal Growth Factor Receptor (EGFR). This document outlines the underlying principles, detailed experimental protocols, and data interpretation to support research and development in targeted protein degradation.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers, making it a prominent target for therapeutic intervention.[1] Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2]

This compound is a heterobifunctional molecule that links the EGFR inhibitor Gefitinib to a ligand for an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) protein.[3] This dual binding brings the E3 ligase into close proximity with EGFR, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[2] Western blotting is a fundamental technique to monitor the efficacy of such PROTACs by quantifying the reduction in the target protein levels.[1][2]

Mechanism of Action

EGFR is activated upon the binding of its ligands, such as epidermal growth factor (EGF), which triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[1] These phosphorylated sites act as docking platforms for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression and survival.[1][4] this compound not only blocks the kinase activity of EGFR but also mediates its complete removal from the cell, thereby providing a more sustained inhibition of downstream signaling.

Quantitative Data Summary

The following tables summarize the degradation capabilities of this compound in non-small-cell lung cancer (NSCLC) cell lines harboring specific EGFR mutations. The half-maximal degradation concentration (DC50) is a key parameter used to quantify the potency of a PROTAC.

| Cell Line | EGFR Mutation | DC50 of this compound | Reference |

| HCC827 | Exon 19 deletion | 11.7 nM | [3][5] |

| H3255 | L858R | 22.3 nM | [3][5] |

Note: this compound has been shown to exhibit no degradation of wild-type EGFR at concentrations up to 10 µM.

Experimental Protocols

A detailed protocol for performing Western blot analysis to assess EGFR degradation is provided below.

I. Cell Culture and Treatment

-

Cell Seeding: Plate cancer cell lines known to express the target EGFR mutations (e.g., HCC827 for Exon 19 deletion, H3255 for L858R) in 6-well plates.[1] The seeding density should be optimized to achieve 70-80% confluency at the time of harvest.[1][2]

-

Cell Culture: Culture the cells in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.[1]

-

PROTAC Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] Further dilute the stock solution in the culture medium to the desired final concentrations. A typical dose-response experiment might include concentrations ranging from 0.1 nM to 10 µM.[2]

-

Treatment: When cells reach the desired confluency, replace the growth medium with the medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO.[1][2]

-

Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours).[3]

II. Protein Extraction (Cell Lysis)

-

Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

-

Lysis: Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well.[1][6]

-

Scraping and Collection: Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[1]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[1]

III. Protein Quantification

-

Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[1]

-

Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA) to accurately determine the protein concentration of the samples.[1]

IV. Western Blotting

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel.[1] Include a pre-stained protein ladder to monitor separation and estimate molecular weights.[1]

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EGFR. To normalize the data, also probe for a loading control protein such as GAPDH or β-actin.[8] Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[7]

-